N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound that features a furan ring substituted with a 2-fluorophenyl group and a methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 2-fluorophenyl group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2-fluorophenyl group is coupled with a halogenated furan ring in the presence of a palladium catalyst.
Attachment of the methylpropan-2-amine moiety: This can be done through reductive amination, where the furan ring is reacted with an appropriate aldehyde or ketone, followed by reduction with a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and large-scale hydrogenation reactors for the reductive amination step .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The 2-fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)furfural: Another furan derivative with a nitrophenyl group.
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-en amide: A related compound with a prop-2-en amide moiety.
5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide: A complex molecule with a similar furan and fluorophenyl structure.
Uniqueness
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific combination of a furan ring, a 2-fluorophenyl group, and a methylpropan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO.ClH/c1-15(2,3)17-10-11-8-9-14(18-11)12-6-4-5-7-13(12)16;/h4-9,17H,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZXGOYFDUBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.